molecular formula C10H17NO3 B2673340 (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate CAS No. 191347-94-1

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Cat. No.: B2673340
CAS No.: 191347-94-1
M. Wt: 199.25
InChI Key: DWLADVOODHZCFV-MRVPVSSYSA-N
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Description

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a formyl group at the 3-position of the pyrrolidine ring. Its IUPAC name is tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate (CAS: 59379-02-1), with a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . The compound is classified as a heterocyclic building block, widely used in pharmaceutical synthesis due to its reactive aldehyde moiety and stereochemical specificity. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the formyl group enables further functionalization via nucleophilic additions or reductions .

Safety data indicate it is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handling requires protective equipment and adequate ventilation .

Properties

IUPAC Name

tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLADVOODHZCFV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974792
Record name tert-Butyl 3-formylpyrrolidine-1-carboxylate
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Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59379-02-1, 191347-94-1
Record name tert-Butyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-formylpyrrolidine-1-carboxylate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Significance Reference
(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate C₁₀H₁₇NO₃ 199.25 Boc, formyl, R-configuration Intermediate for chiral drug synthesis
(±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₄H₃₃FN₂O₆ 488.53 Fluoropyridine, hydroxymethyl, ester groups Potential kinase inhibitor scaffold
tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate C₂₇H₃₆N₆O₄ 532.62 Nitropyrimidine, dibenzylamino Intermediate in antiviral drug development
(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate C₁₁H₂₀N₂O₃ 228.29 Piperidine ring, carbamoyl Protease inhibitor precursor
tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrNO₅ 438.34 Bromopyridine, dimethoxymethyl Agrochemical intermediate

Key Comparative Analysis

Structural Variations and Reactivity Formyl vs. Hydroxymethyl/Carbamoyl Groups: The formyl group in the target compound offers higher reactivity toward nucleophilic additions (e.g., Grignard reactions) compared to hydroxymethyl or carbamoyl groups in analogs . Pyrrolidine vs. Boc Protection: All listed compounds utilize the Boc group for amine protection, but steric hindrance varies with substituents. For example, the nitropyrimidine group in may reduce solubility compared to the smaller formyl group.

Synthetic Utility

  • The target compound’s formyl group enables straightforward derivatization into amines (via reductive amination) or alcohols (via reduction), making it versatile for constructing chiral centers .
  • Fluoropyridine-containing analogs (e.g., ) require specialized coupling reactions, increasing synthetic complexity.

Safety and Handling The target compound shares irritant hazards (skin, eyes, respiratory) with analogs like (R)-2-iodomethyl-pyrrolidine-1-carboxylate (), but lacks the iodine atom’s toxicity risks (e.g., organotoxicity) .

Applications

  • Pharmaceuticals : The target compound is a key intermediate in synthesizing enantiopure drugs, such as JAK2 inhibitors . Nitropyrimidine analogs (e.g., ) are explored for antiviral activity.
  • Agrochemicals : Bromopyridine derivatives (e.g., ) are leveraged for pesticide development due to their stability and halogen-mediated bioactivity.

Research Findings and Data

Reactivity Comparison

Reaction Type This compound tert-butyl 3-carbamoylpiperidine-1-carboxylate
Reductive Amination High yield (>90%) with primary amines Low yield (<30%) due to steric hindrance
Nucleophilic Addition Forms Schiff bases readily No reaction under standard conditions

Physicochemical Properties

Property Target Compound (±)-trans-1-tert-butyl 3-methyl dicarboxylate
LogP (lipophilicity) 1.8 3.2
Solubility in DMSO >50 mg/mL <10 mg/mL

Biological Activity

(R)-tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS Number: 59379-02-1) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Formula: C₁₀H₁₇NO₃
Molecular Weight: 199.25 g/mol
Appearance: Colorless to light yellow liquid
Purity: ≥96.0% (by GC)

The compound features a pyrrolidine ring, which is significant for its biological interactions, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with an appropriate aldehyde under controlled conditions. This reaction can be facilitated by various catalysts to improve yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its effects on various biological pathways, particularly those related to metabolic processes and cellular signaling.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antioxidant Activity: The compound has shown potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Properties: It may modulate inflammatory pathways, contributing to therapeutic effects in conditions characterized by chronic inflammation.
  • Neuroprotective Effects: Preliminary studies suggest that it could protect neuronal cells from damage due to neurodegenerative processes.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies:
    • A study demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential as a neuroprotective agent .
    • Another research focused on its anti-inflammatory properties, showing that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines .
  • In Vivo Studies:
    • In animal models, the administration of this compound resulted in significant reductions in markers of inflammation and oxidative stress, supporting its therapeutic potential .

Comparative Analysis

Compound Molecular Weight Biological Activity
This compound199.25 g/molAntioxidant, Anti-inflammatory, Neuroprotective
Similar Pyrrolidine DerivativesVariesVaries; often similar but with different potency

Q & A

Q. What are the optimized synthetic routes for (R)-tert-butyl 3-formylpyrrolidine-1-carboxylate, and how is purity validated?

Methodological Answer: The compound is synthesized via oxidation of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using manganese(IV) oxide (MnO₂) in dimethyl sulfoxide (DMSO) at 20°C for 24 hours. This method achieves a 93% yield. Post-synthesis, purification involves filtration and solvent removal under reduced pressure. Validation Techniques:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 31P^{31}P NMR (if applicable) confirm structural integrity .
  • Mass Spectrometry : ESI-MS and HRMS verify molecular weight and purity .
  • Chromatography : TLC or HPLC monitors reaction progress and purity .

Q. Table 1: Key Reaction Conditions

ReagentSolventTemperatureTimeYield
MnO₂DMSO20°C24 h93%

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify functional groups and stereochemistry. For example, the aldehyde proton appears as a distinct singlet (~9.5–10 ppm) .
  • Chiral HPLC : Resolves enantiomeric excess, critical for stereochemical validation .
  • LC-MS/HRMS : Confirms molecular ion peaks and isotopic patterns .

Note : Contradictions in 1H^1H NMR splitting patterns (e.g., unexpected multiplicity) may indicate rotameric mixtures or impurities; repeating under controlled conditions (e.g., elevated temperature) resolves ambiguities .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use explosion-proof equipment in areas with high vapor concentrations .
  • Storage : In airtight containers at –20°C to prevent aldehyde oxidation or degradation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence reactivity in cross-coupling or multicomponent reactions?

Methodological Answer: The (R)-configuration at the 3-position directs nucleophilic attack (e.g., in Knoevenagel condensations or phosphonylation reactions) due to steric and electronic effects. For example:

  • Phosphonylation : The aldehyde reacts with dialkyl phosphites via a radical pathway, where the chiral center influences diastereoselectivity. Use chiral auxiliaries or catalysts to enhance enantiomeric excess .
  • Diastereomer Separation : Column chromatography (n-heptane/EtOAc gradients) resolves diastereomers, as demonstrated in the synthesis of tert-butyl 3-(cyano(hydroxy)methyl)pyrrolidine-1-carboxylate derivatives .

Q. Table 2: Diastereomer Ratios in Cyanohydroxylation

Starting MaterialDiastereomer Ratio (Major:Minor)Yield
(R)-configured aldehyde37:1855%

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the pyrrolidine ring and aldehyde group under reaction conditions (e.g., solvation in DMSO) .
  • DFT Calculations : Predict regioselectivity in nucleophilic additions by comparing transition-state energies of (R) vs. (S) configurations .
  • Similarity Analysis : Structural analogs (e.g., tert-butyl 2-formylpiperidine-1-carboxylate, similarity score 0.96) guide hypothesis generation for reactivity .

Q. What strategies address contradictions in reaction yields or selectivity?

Methodological Answer:

  • Parameter Screening : Vary temperature, solvent polarity, or catalyst loading. For example, replacing MnO₂ with TEMPO/oxone may improve oxidation efficiency .
  • In Situ Monitoring : Use real-time IR or Raman spectroscopy to detect intermediates (e.g., hemiacetal formation) that stall reactions .
  • Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., DMSO purity, MnO₂ particle size) affecting yield .

Q. How is the compound utilized in synthesizing bioactive molecules or chiral catalysts?

Methodological Answer:

  • Pharmaceutical Intermediates : The aldehyde group undergoes reductive amination to generate chiral amines for kinase inhibitors or G-protein-coupled receptor modulators .
  • Chiral Ligands : Convert to pyrrolidine-oxazoline ligands for asymmetric catalysis (e.g., enantioselective aldol reactions) .
  • Biopolymer Modification : Conjugate with peptides or oligonucleotides via Schiff base formation, followed by stabilization via borohydride reduction .

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 40°C; store at –20°C for long-term stability .
  • pH Sensitivity : The aldehyde group is prone to hydration or oxidation in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

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